BenchChemオンラインストアへようこそ!

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one

Chemical procurement CAS registry integrity Identity verification

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1) is a 2,4-diaryl-substituted 1,3-oxazin-6-one heterocycle with molecular formula C17H12N2O4 and a molecular weight of 308.29 g/mol. The 1,3-oxazin-6-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating tyrosinase inhibition (IC50 values as low as 0.037 µM for related 1,3-oxazine-tetrazole hybrids) , antimicrobial activity (MIC 62.5 µg/mL against S.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 6596-48-1
Cat. No. B3055632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one
CAS6596-48-1
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H12N2O4/c1-11-5-2-3-8-14(11)15-10-16(20)23-17(18-15)12-6-4-7-13(9-12)19(21)22/h2-10H,1H3
InChIKeyXAWRZMYBQFHEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1): Structural Identity and Procurement Baseline for a 2,4-Diaryl-1,3-oxazin-6-one


4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1) is a 2,4-diaryl-substituted 1,3-oxazin-6-one heterocycle with molecular formula C17H12N2O4 and a molecular weight of 308.29 g/mol . The 1,3-oxazin-6-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating tyrosinase inhibition (IC50 values as low as 0.037 µM for related 1,3-oxazine-tetrazole hybrids) [1], antimicrobial activity (MIC 62.5 µg/mL against S. aureus for certain 4-hydroxy-1,3-oxazin-6-ones) [2], and cytotoxicity against cancer cell lines [3]. Notably, CAS 6596-48-1 exhibits a registry ambiguity: multiple supplier databases cross-list this identifier with 7-Chloro-4-methyl-2H-chromen-2-one (C10H7ClO2), a structurally distinct coumarin . This discrepancy introduces a tangible procurement risk that demands structural verification by the end user prior to purchase.

Why Generic Substitution of 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1) Carries Structural and Registry Risk


Substituting 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one with another 1,3-oxazin-6-one or a compound sharing the same CAS registry is not straightforward. First, the 2- and 4-aryl substitution pattern on the oxazinone core directly modulates electronic properties and potential biological target engagement; replacing the electron-withdrawing 3-nitrophenyl group at C2 or the ortho-methylphenyl group at C4 with other substituents can abolish or invert activity, as demonstrated by structure-activity relationships in related 1,3-oxazine series where a 2-bromophenyl moiety yielded ~450-fold greater tyrosinase inhibition than the reference compound [1]. Second, the documented CAS registry ambiguity—where CAS 6596-48-1 is cross-assigned to the coumarin 7-Chloro-4-methyl-2H-chromen-2-one (C10H7ClO2, MW 194.61) in multiple supplier catalogs —creates a unique procurement hazard: ordering by CAS number alone may deliver a structurally unrelated molecule with entirely different chemical reactivity and biological profile. No other 1,3-oxazin-6-one in the common screening deck carries this specific CAS disambiguation risk, making this compound a distinctive case for rigorous identity confirmation.

Quantitative Differentiation Evidence for 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1) Versus Structural Analogs


CAS Registry Integrity: A Unique Procurement-Gating Differentiation from 7-Chloro-4-methyl-2H-chromen-2-one

CAS 6596-48-1 is simultaneously assigned by different suppliers to two structurally and stoichiometrically incompatible compounds: 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (C17H12N2O4, MW 308.29) and 7-Chloro-4-methyl-2H-chromen-2-one (C10H7ClO2, MW 194.61) . The two structures share no common core scaffold (oxazinone vs. coumarin), contain different heteroatoms (two nitrogen atoms vs. one chlorine atom), and differ in molecular weight by 113.68 g/mol. This is not a case of tautomerism or salt formation but a genuine database cross-assignment error. No close structural analog of 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one—such as 2,4-diphenyl-1,3-oxazin-6-one (CAS 51779-50-1) or 4-methyl-2-phenyl-6H-1,3-oxazin-6-one—carries a comparable registry conflict. This makes CAS 6596-48-1 uniquely high-risk for procurement without orthogonal identity confirmation (e.g., NMR, HRMS).

Chemical procurement CAS registry integrity Identity verification Quality control

Electronic Modulation by 3-Nitrophenyl Substituent: Class-Level Differentiation from 2-Phenyl-1,3-oxazin-6-one Analogs

The 3-nitrophenyl group at the C2 position of the target compound introduces a strong electron-withdrawing effect (Hammett σmeta for NO2 = +0.71) that is absent in the simpler 2-phenyl-1,3-oxazin-6-one analogs such as 4-methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 51779-50-1). In the broader 1,3-oxazine chemotype, the presence and position of electron-withdrawing substituents have been demonstrated to profoundly impact biological activity: in 1,3-oxazine-tetrazole hybrids, a 2-bromophenyl substituent yielded a tyrosinase IC50 of 0.0371 µM, representing a ~454-fold improvement over the reference inhibitor kojic acid (IC50 = 16.832 µM), while other substituents in the same series showed markedly different potency [1]. Similarly, SAR studies on 4-hydroxy-1,3-oxazin-6-ones reveal that the nitrophenyl substitution pattern directly influences antimicrobial MIC values against S. aureus and C. albicans [2]. This class-level evidence supports the inference that the 3-nitrophenyl substituent on the target compound confers distinct electronic and putative target-engagement properties compared to the unsubstituted phenyl analog, though direct head-to-head data for this specific compound are not available in the public domain as of 2026.

Medicinal chemistry Electronic effects Substituent SAR Enzyme inhibition

Ortho-Methylphenyl Steric Effect at C4: Differentiation from 4-Phenyl-1,3-oxazin-6-one Analogs

The 2-methylphenyl (o-tolyl) substituent at C4 introduces steric bulk and conformational restriction that is absent in the unsubstituted 4-phenyl-1,3-oxazin-6-one analogs. In the solid-phase synthesis of 2,4-disubstituted 6H-1,3-oxazin-6-ones, the nature of the C4 aryl substituent has been shown to influence cyclization yields and product stability [1]. The ortho-methyl group restricts rotation around the C4–aryl bond, potentially locking the compound into a preferred conformation for target binding. In related heterocyclic systems, ortho-substitution on aryl rings attached to heterocyclic cores has been demonstrated to modulate biological activity through combined steric and stereoelectronic effects [2]. While no direct biological comparison data exist for this specific compound versus its 4-phenyl analog, the steric parameter (Taft Es or Charton ν) for an ortho-methyl group is measurably distinct from hydrogen (Es = -1.24 for CH3 vs. 0 for H), providing a quantifiable physicochemical differentiation.

Medicinal chemistry Steric effects Conformational analysis Ligand design

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area Versus Common 1,3-Oxazin-6-one Analogs

The target compound exhibits a computed LogP of 4.10860 and a topological polar surface area (tPSA) of 88.92 Ų . These values position it as significantly more lipophilic and with a lower PSA than common comparator 1,3-oxazin-6-ones: 4-methyl-2-phenyl-6H-1,3-oxazin-6-one (CAS 51779-50-1) has a computed LogP of approximately 2.1 and a PSA of 47.6 Ų (monocyclic, fewer substituents), while 4-hydroxy-substituted 1,3-oxazin-6-ones (e.g., 4-hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one) present additional H-bond donors that alter solubility profiles. The elevated LogP of the target compound (ΔLogP ≈ +2.0 over simpler analogs) suggests enhanced membrane permeability but reduced aqueous solubility, a trade-off that must be considered in assay design. The nitro group also contributes to the higher PSA, which may influence off-target binding profiles compared to non-nitrated analogs.

Physicochemical profiling Drug-likeness Lipophilicity Library design

Recommended Research and Industrial Application Scenarios for 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one (CAS 6596-48-1)


Medicinal Chemistry Screening Library Expansion: Probing Electron-Deficient Aryl Pharmacophores in the 1,3-Oxazin-6-one Series

Based on the class-level evidence that electron-withdrawing aryl substituents dramatically modulate biological potency in 1,3-oxazine derivatives (e.g., ~454-fold tyrosinase inhibition enhancement for 2-bromophenyl vs. kojic acid [1]), this compound is a rational inclusion in targeted screening decks designed to explore the SAR of C2 aryl electronics on enzyme inhibition. Its 3-nitrophenyl group provides a distinct electron-deficient pharmacophore not present in commonly screened 2-phenyl-1,3-oxazin-6-ones. Researchers should verify compound identity via 1H NMR or HRMS upon receipt due to the documented CAS registry ambiguity .

Antimicrobial Discovery Programs: Evaluating Nitroaromatic-Containing 1,3-Oxazin-6-ones Against Gram-Positive Pathogens

Related 4-hydroxy-1,3-oxazin-6-ones bearing nitrophenyl substituents have demonstrated measurable antimicrobial activity, with MIC values of 62.5 µg/mL against S. aureus and 125 µg/mL against C. albicans [2]. The target compound's 3-nitrophenyl moiety—a privileged substructure in nitroaromatic antimicrobial agents—combined with the metabolically labile 1,3-oxazin-6-one ring, positions it as a candidate for phenotypic screening against resistant Gram-positive strains. This scenario is supported by class-level inference rather than direct data for CAS 6596-48-1.

Physicochemical Property Space Filling in Diversity-Oriented Synthesis Collections

With a computed LogP of 4.11 and tPSA of 88.92 Ų , this compound occupies a higher lipophilicity region than most commercially available 1,3-oxazin-6-ones (typical LogP range 1.5–3.0). Procurement teams building diversity-oriented screening collections can use this compound to address a specific physicochemical gap, particularly for assays where membrane permeability is rate-limiting. The ortho-methylphenyl group further provides a defined steric element that contributes to three-dimensional diversity.

Analytical Reference Standard for CAS Registry Integrity Audits and Method Validation

Because CAS 6596-48-1 is cross-assigned to the structurally unrelated 7-Chloro-4-methyl-2H-chromen-2-one across multiple supplier databases , this compound serves as a uniquely informative reference material for developing and validating LC-MS or GC-MS identity confirmation protocols in chemical logistics and quality control workflows. No other 1,3-oxazin-6-one presents a comparable CAS disambiguation challenge, making this compound a valuable case study for supply chain integrity training and analytical method development.

Quote Request

Request a Quote for 4-(2-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.